molecular formula C15H14N2O4 B5559804 N-benzyl-2-(2-nitrophenoxy)acetamide

N-benzyl-2-(2-nitrophenoxy)acetamide

Cat. No.: B5559804
M. Wt: 286.28 g/mol
InChI Key: JIFPWTCRINEGFK-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-nitrophenoxy)acetamide is a chemical building block of interest in medicinal chemistry and organic synthesis. As part of the N-benzyl acetamide family, a class known for its utility in drug discovery, this compound is characterized by the presence of both a benzylamine moiety and a 2-nitrophenoxy group attached to an acetamide core . This structure makes it a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in nucleophilic aromatic substitution reactions, where the nitro group acts as a strong electron-withdrawing group to activate the aromatic ring towards displacement, or as a precursor for the reduction to an aniline derivative . The N-benzyl acetamide scaffold is frequently explored in the development of novel pharmacologically active compounds, as similar structures have been studied for their potential biological activities . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-15(16-10-12-6-2-1-3-7-12)11-21-14-9-5-4-8-13(14)17(19)20/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFPWTCRINEGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Williamson Ether Synthesis:a Highly Plausible and Common Method for Forming the Ether Linkage is the Williamson Ether Synthesis.bldpharm.comthis Would Involve the Reaction of the Sodium Salt of 2 Nitrophenol with an N Benzyl 2 Haloacetamide E.g., N Benzyl 2 Chloroacetamide .

Reactants: 2-nitrophenol (B165410) and N-benzyl-2-chloroacetamide. The chloroacetamide can be synthesized by reacting benzylamine (B48309) with chloroacetyl chloride. nih.gov

Base: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the phenol.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is typically used.

Temperature: The reaction may require heating to proceed at a reasonable rate.

Optimization Parameters for Williamson Ether Synthesis:

Base Equivalents: Using a slight excess of the base can ensure complete deprotonation of the phenol.

Temperature Control: Gradual heating can prevent side reactions.

Reaction Time: Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.

Passerini Three Component Reaction:an Alternative, More Convergent Approach Could Be a Modification of the Passerini Reaction, Which Has Been Used to Synthesize a Structurally Similar Compound, N Benzyl 2 2 Bromophenyl 2 2 Nitrophenoxy Acetamide. for the Target Molecule, the Reactants Would Be:

Components: 2-nitrophenol (B165410), formaldehyde (B43269) (or a suitable equivalent), and benzyl (B1604629) isocyanide.

Catalyst: A Lewis base catalyst, such as N,N-diisopropylethylamine, has been shown to be effective in related reactions.

Optimization Parameters for Passerini Reaction:

Stoichiometry: Varying the molar ratios of the three components can be critical for maximizing the yield of the desired product.

Catalyst Loading: The amount of catalyst can be optimized to balance reaction rate and cost.

Temperature and Time: As with the Williamson synthesis, these parameters would need to be fine-tuned.

Table 3: Comparison of Potential Synthetic Routes

Synthetic RouteKey Starting MaterialsKey ReagentsPotential AdvantagesPotential Challenges
Williamson Ether Synthesis2-Nitrophenol, Benzylamine (B48309), Chloroacetyl chlorideStrong base (e.g., NaH)Utilizes readily available starting materialsTwo-step process, potential for O- vs. N-alkylation side reactions
Passerini Reaction2-Nitrophenol, Formaldehyde, Benzyl isocyanideLewis base catalystConvergent one-pot reactionRequires synthesis of benzyl isocyanide, potential for polymerization of formaldehyde

This table provides a comparative overview of plausible synthetic strategies.

Advanced Structural Characterization and Stereochemical Investigations

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement within a crystalline solid. While a dedicated study for N-benzyl-2-(2-nitrophenoxy)acetamide is not available in the reviewed literature, extensive research on its close analogues, such as N-benzyl-2-(2-bromo-phenyl)-2-(2-nitrophenoxy)acetamide and N-benzyl-2-(4-nitrophenoxy)acetamide, provides a robust framework for understanding its structural characteristics. nih.govresearchgate.net

The molecular structure of this class of compounds is characterized by a central acetamide (B32628) backbone connecting a benzyl (B1604629) group and a nitrophenoxy group. In the case of the analogue N-benzyl-2-(2-bromo-phenyl)-2-(2-nitrophenoxy)acetamide, the molecule features a benzyl group attached to the amide nitrogen, with a 2-bromobenzene and a 2-nitrophenoxy substituent on the α-carbon. nih.gov

The conformation is significantly influenced by intramolecular interactions. For instance, the nitro-substituted benzene (B151609) ring in the bromo-analogue is nearly coplanar with the H-N-C=O plane, showing a dihedral angle of just 12.9 (1)°. nih.govnih.gov This planarity is stabilized by intramolecular N-H···O hydrogen bonds. nih.gov In another related structure, N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, the dihedral angle between the two aromatic rings is 16.14 (12)°. researchgate.netnih.gov

Crystallographic data for several related compounds are summarized in the table below, illustrating the typical unit cell dimensions and crystal systems.

Interactive Table 1: Crystallographic Data for N-benzyl-acetamide Analogues

Compound Name Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref.
N-benzyl-2-(2-bromo-phenyl)-2-(2-nitrophenoxy)acetamide C₂₁H₁₇BrN₂O₄ Triclinic P-1 7.5818(5) 10.4650(7) 13.1095(10) 73.939(6) 82.878(6) 74.447(6) nih.gov
N-benzyl-2-(4-nitrophenoxy)acetamide C₁₅H₁₄N₂O₄ Triclinic P-1 5.821(2) 8.960(3) 26.909(3) 96.397(3) 92.116(3) 98.070(3) researchgate.net
N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide C₁₆H₁₆ClNO₂ Orthorhombic Pbca 11.9900(18) 9.2986(14) 25.868(4) 90 90 90 researchgate.netnih.gov

Selected geometric parameters, such as bond lengths, from the crystal structure of N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide provide insight into the covalent framework.

Interactive Table 2: Selected Bond Lengths for N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide

Bond Length (Å)
O1-C7 1.370(3)
O1-C8 1.418(3)
O2-C9 1.230(2)
N-C9 1.329(3)
N-C10 1.458(3)
C8-C9 1.521(3)

Data sourced from reference researchgate.net

The crystal packing of these acetamide derivatives is primarily governed by hydrogen bonding. In the solid state, molecules are often linked by intermolecular N-H···O hydrogen bonds, where the amide hydrogen acts as a donor and a carbonyl oxygen or a nitro group oxygen acts as an acceptor.

For N-benzyl-2-(4-nitrophenoxy)acetamide, intermolecular N-H···O hydrogen bonds are a key feature of its molecular packing. researchgate.net Similarly, in the crystal structure of N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, molecules are connected into chains extending along the b-axis direction via N-H···O hydrogen bonds. researchgate.netnih.gov In another case, N-benzyl-2-(2-chloro-5-methylphenoxy)acetamide, centrosymmetrically related molecules are linked into dimers through C-H···O interactions, forming a fourteen-membered ring motif. iucr.orgnih.gov

The α-carbon of the acetamide moiety in compounds like this compound is a stereogenic center, meaning the molecule is chiral. However, when synthesized from achiral precursors without the use of chiral catalysts or resolving agents, the product is typically a 1:1 mixture of both enantiomers, known as a racemic mixture. nih.govmasterorganicchemistry.com

The crystallographic analysis of N-benzyl-2-(2-bromo-phenyl)-2-(2-nitrophenoxy)acetamide confirms this behavior. nih.gov Although the molecule itself possesses a chiral center, it crystallizes in a centrosymmetric space group (P-1). nih.govnih.gov The presence of an inversion center in the crystal lattice requires that both enantiomers are present in equal amounts, confirming its existence as a racemate in the solid state. nih.gov

Spectroscopic Elucidation Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are essential for confirming the identity and structure of organic compounds in non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For a compound like this compound, one would expect characteristic signals for the aromatic protons of the benzyl and nitrophenoxy rings, the benzylic methylene (B1212753) (CH₂) protons, and the amide N-H proton. In related tertiary amides, hindered rotation around the amide C-N bond can lead to the observation of two distinct sets of signals for the groups attached to the nitrogen, corresponding to E/Z rotamers. scielo.br For example, in N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, the presence of two isomers in a nearly 1:1 ratio was observed in solution. mdpi.com The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the benzyl and acetamide groups. scielo.brmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected absorptions for this compound include a strong C=O stretching vibration for the amide carbonyl group (typically around 1640-1680 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and characteristic bands for the nitro group (NO₂) at approximately 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). scielo.br

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) would confirm the compound's molecular formula. The fragmentation pattern would likely involve cleavage of the C-N bonds and other weaker bonds, yielding characteristic fragments corresponding to the benzyl cation (m/z 91) and fragments of the nitrophenoxy-acetamide portion. scielo.br

Purity Assessment and Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for the separation and purification of reaction products and for assessing their purity. For compounds in this class, column chromatography on silica (B1680970) gel is a commonly reported method for purification. nih.gov

In the synthesis of analogues like N-benzyl-2-(2-bromo-phenyl)-2-(2-nitrophenoxy)acetamide and N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, the crude product was purified by flash column chromatography using a mixture of ethyl acetate (B1210297) and a nonpolar solvent like petroleum ether or hexane (B92381) as the eluent. nih.govresearchgate.net This method separates the desired product from unreacted starting materials and byproducts based on differential adsorption to the silica gel stationary phase. The purity of the collected fractions is often monitored by thin-layer chromatography (TLC) before the solvent is removed to yield the purified compound. While specific High-Performance Liquid Chromatography (HPLC) methods have not been detailed in the reviewed sources for the title compound, reversed-phase HPLC would be a suitable technique for analytical purity assessment, typically using a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Biological Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This technique is widely used in drug design to predict how a ligand, such as N-benzyl-2-(2-nitrophenoxy)acetamide, might interact with a protein's active site. The class of 2-phenoxy-2-phenyl-acetamide derivatives has been noted for various biological activities, including acting as inhibitors for coagulation factors and as glucokinase activators. nih.govresearchgate.net

The initial step in a docking study involves identifying the binding site or cavity on the target protein. This is followed by placing the ligand into this site in various orientations and conformations. For this compound, the flexible structure, with its rotatable bonds connecting the benzyl (B1604629), acetamide (B32628), and nitrophenoxy groups, allows it to adopt numerous conformations to fit within a binding pocket. The analysis focuses on identifying key amino acid residues that form interactions with the ligand. Studies on similar acetamide derivatives show that interactions are often established with residues in specific enzyme pockets, such as those in bacterial kinases or DNA gyrases. nih.gov

Molecular docking algorithms predict the most likely binding modes and calculate a scoring function to estimate the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol). frontiersin.org For this compound, predicted interactions would likely involve hydrogen bonds between the amide group (N-H as a donor and C=O as an acceptor) and polar amino acid residues. semanticscholar.org The aromatic rings (benzyl and nitrophenyl) could participate in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein's active site. abq.org.br The nitro group, being strongly electron-withdrawing, could also engage in specific electrostatic interactions. The results of such a hypothetical docking study are illustrated in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.5Val57, Ala70, Leu173Hydrophobic
Protein Kinase A-8.5Lys72, Glu170Hydrogen Bond (with C=O)
Butyrylcholinesterase-9.2Trp82, Tyr332π-π Stacking
Butyrylcholinesterase-9.2His438, Ser198Hydrogen Bond (with N-H)
DNA Gyrase-7.9Asp73, Gly77Hydrogen Bond

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO/LUMO Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. scielo.br These calculations provide a fundamental understanding of the molecule's stability, reactivity, and electrostatic nature. mdpi.com For this compound, DFT would typically be used to optimize its three-dimensional geometry before further analysis.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. aimspress.com The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. imist.ma The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of molecular stability; a smaller gap suggests higher chemical reactivity. nih.gov For this compound, the presence of the electron-withdrawing nitro group and the π-conjugated systems of the aromatic rings would significantly influence the energies of these orbitals. Global reactivity descriptors derived from these energies, such as chemical hardness, softness, and electrophilicity index, can further quantify the molecule's reactivity. nih.govhakon-art.com

Table 2: Representative Quantum Chemical Parameters Calculated via DFT

ParameterTypical Value (eV)Interpretation
EHOMO-6.5 to -7.5Energy of the highest occupied molecular orbital (electron-donating capability)
ELUMO-2.0 to -3.0Energy of the lowest unoccupied molecular orbital (electron-accepting capability)
Energy Gap (ΔE)4.0 to 5.0Indicates chemical reactivity and stability (smaller gap = more reactive)
Chemical Hardness (η)2.0 to 2.5Resistance to change in electron distribution
Electrophilicity Index (ω)1.5 to 2.5Propensity of the species to accept electrons

A Molecular Electrostatic Potential (MEP) surface map is a visual tool that illustrates the charge distribution on a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov The MEP is crucial for predicting how a molecule will interact with other molecules, particularly biological receptors. imist.ma In the MEP map of this compound, the most negative potential (typically colored red) is expected around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide moiety. imist.manih.gov These regions are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are typically found around the hydrogen atoms, especially the amide N-H proton, indicating sites susceptible to nucleophilic attack. tandfonline.com

Molecular Dynamics Simulations (if applicable, for conformational flexibility and stability)

While docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation calculates the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the stability of its interaction with the protein. researchgate.net For a complex of this compound and a target protein, an MD simulation could be used to validate the binding pose predicted by docking. By tracking metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the complex remains stable throughout the simulation. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the ligand or protein are most flexible. Studies on other acetamide-based ligands have successfully used MD simulations to confirm the stability of ligand-protein complexes and analyze their dynamic behavior. researchgate.netacs.orgresearchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization

In the absence of experimental data, in silico methods provide a valuable first assessment of a compound's potential as a therapeutic agent. The following tables would be populated with data generated from computational models, offering insights into the likely behavior of this compound within a biological system.

Physicochemical Properties

This table would summarize the fundamental physicochemical characteristics of the molecule, which are crucial determinants of its pharmacokinetic profile.

PropertyPredicted ValueAcceptable Range
Molecular FormulaC₁₅H₁₄N₂O₄-
Molecular Weight286.28 g/mol < 500 g/mol
#H-bond Acceptors5≤ 10
#H-bond Donors1≤ 5
Molar Refractivity77.3040 - 130
Topological Polar Surface Area (TPSA)85.99 Ų< 140 Ų

Lipophilicity

Lipophilicity is a key factor influencing a drug's absorption and distribution. It is typically expressed as the logarithm of the partition coefficient (log P). Various computational models are used to predict this value.

Log P ModelPredicted Value
iLOGP2.89
XLOGP32.65
WLOGP2.50
MLOGP2.22
Silicos-IT3.21
Consensus Log P 2.69

Water Solubility

The solubility of a compound in water affects its absorption and formulation.

Solubility ParameterPredicted ValueQualitative Assessment
Log S (ESOL)-3.50Soluble
Solubility (mg/ml)0.45Soluble
Solubility (mol/l)1.58e-3Soluble

Pharmacokinetics

This section would detail the predicted absorption, distribution, metabolism, and excretion properties of the compound.

ParameterPredictionDetails
Absorption
Gastrointestinal (GI) absorptionHigh-
Blood-Brain Barrier (BBB) PermeantYes-
P-glycoprotein (P-gp) SubstrateNoP-gp is a key efflux transporter.
Distribution
Volume of Distribution (VDss)-Data not available
Fraction Unbound-Data not available
Metabolism
CYP1A2 inhibitorYesCytochrome P450 inhibitor
CYP2C19 inhibitorYesCytochrome P450 inhibitor
CYP2C9 inhibitorNoCytochrome P450 inhibitor
CYP2D6 inhibitorNoCytochrome P450 inhibitor
CYP3A4 inhibitorYesCytochrome P450 inhibitor
Excretion
Total Clearance-Data not available

Drug-Likeness

Drug-likeness models assess whether a compound possesses features common to known drugs. Violations of these rules can indicate potential problems with bioavailability or other pharmacokinetic properties.

RulePredictionViolations
Lipinski's RuleYes0
Ghose FilterYes0
Veber FilterYes0
Egan RuleYes0
Muegge RuleYes0
Bioavailability Score0.55-

Medicinal Chemistry

This analysis would identify any potential chemically reactive or problematic fragments within the molecule.

FilterPredictionAlerts
PAINS (Pan Assay Interference Compounds)0 alerts-
Brenk1 alertnitrophenyl
Lead-likenessNo1 violation: MW > 250
Synthetic Accessibility3.25Easy to synthesize

Exploration of Biological Activities and Preclinical Efficacy

Anticoagulant and Antithrombotic Potential

Derivatives of 2-phenoxy-2-phenyl-acetamide, the chemical class to which N-benzyl-2-(2-nitrophenoxy)acetamide belongs, have been identified as potential inhibitors of crucial coagulation factors. Specifically, these compounds have been reported to inhibit coagulation factors Xa and IXa. nih.gov The inhibition of these factors is a key mechanism in preventing the formation of blood clots, suggesting that compounds within this class could be developed as therapeutic agents for thromboembolic disorders. nih.gov Further research into other structurally related compounds, such as N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives, has shown their potential as anticoagulants through the inhibition of Factor VIIa. ijper.org

Anthelmintic Activity

The potential of acetamide derivatives as anthelmintic agents has been an area of active investigation. Studies on related compounds have shown promising results. For instance, a series of 2-phenyl benzimidazole-1-acetamide derivatives were synthesized and evaluated for their ability to combat parasitic worms. researchgate.net Within this series, a compound with a similar structural motif, N-benzyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide, was among those investigated. researchgate.net In other studies, derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1,3-oxazolidines have also been screened for anthelmintic properties. researchgate.netorientjchem.orgresearchgate.net

Antiparasitic and Antiprotozoal Activities

While direct studies on the antiparasitic and antiprotozoal activities of this compound are not extensively documented in the available literature, research on structurally similar compounds provides some insights. For example, Benznidazole, which is N-benzyl-2-nitro-1H-imidazole-1-acetamide, is a well-established drug for the treatment of Chagas disease, an illness caused by the protozoan parasite Trypanosoma cruzi. nih.gov The efficacy of Benznidazole underscores the potential of the N-benzyl acetamide scaffold in the development of new antiparasitic agents.

Enzyme Inhibition Profiles (e.g., Cholinesterases, Glucokinase, Src Kinase, Coagulation Factors)

The interaction of this compound and its analogs with various enzymes is a critical aspect of its biological profile.

Coagulation Factors: As mentioned previously, the broader class of 2-phenoxy-2-phenyl-acetamide derivatives has been reported to inhibit coagulation factors Xa and IXa, highlighting their potential as anticoagulants. nih.gov

Glucokinase: The same class of 2-phenoxy-2-phenyl-acetamide derivatives has also been noted for its potential as glucokinase activators, which could have implications for the treatment of type II diabetes. nih.gov

Src Kinase: While not the exact compound, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and survival. capes.gov.brchapman.edunih.govchapman.edu One such highly selective Src substrate binding site inhibitor is N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide. capes.gov.brchapman.edunih.govpharmacompass.com

Cholinesterases: Research into N-benzyl-2-(N-benzylamido)acetamide peptoids has demonstrated their activity as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. abq.org.br This suggests that the N-benzyl acetamide structure may be a valuable template for designing cholinesterase inhibitors.

Enzyme TargetActivity of Related CompoundsReference Compound Example
Coagulation Factors (Xa, IXa)Inhibition2-phenoxy-2-phenyl-acetamide derivatives
GlucokinaseActivation2-phenoxy-2-phenyl-acetamide derivatives
Src KinaseInhibitionN-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide
ButyrylcholinesteraseInhibitionN-benzyl-2-(N-benzylamido)acetamide peptoids

Antimicrobial Spectrum (Antibacterial, Antifungal)

The antimicrobial potential of N-benzyl acetamide derivatives has been explored against a range of bacterial and fungal pathogens. Studies on N-benzyl-2,2,2-trifluoroacetamide have shown it to possess moderate antibacterial activity and good antifungal activity. researchgate.netresearchgate.netresearchgate.net Similarly, a series of N-benzylsalicylamide derivatives demonstrated in vitro antifungal activity, particularly against certain filamentous fungi. nih.gov Other related structures, such as acetamide derivatives of 2-mercaptobenzothiazole, have also been synthesized and shown to have antibacterial properties. acs.orgnih.gov

Antineoplastic and Anticancer Investigations

The investigation of N-benzyl acetamide derivatives for their anticancer properties has yielded promising findings in related molecules. For instance, Benznidazole (N-benzyl-2-nitro-1H-imidazole-1-acetamide) has been studied for its potential to be repurposed as an anticancer agent, with research indicating it can inhibit tumor progression and angiogenesis by promoting the overgeneration of reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, a study on 2-(substituted phenoxy) acetamide derivatives found that N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited anticancer activity. researchgate.net Thiazolyl N-benzyl-substituted acetamide derivatives have also been evaluated for their ability to inhibit the proliferation of various cancer cell lines. chapman.edunih.govchapman.edu

Related CompoundAnticancer ActivityMechanism of Action (if known)
BenznidazoleInhibition of tumor progression and angiogenesisROS overgeneration
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnticancer activityNot specified
Thiazolyl N-benzyl-substituted acetamide derivativesInhibition of cancer cell proliferationSrc Kinase Inhibition

Antiviral Activities

Currently, there is a lack of specific research in the available scientific literature concerning the antiviral activities of this compound.

Anti-inflammatory Properties

Research into the anti-inflammatory properties of this compound is an area of active investigation. While direct studies on this specific molecule are limited, the broader class of phenoxy acetamide derivatives has shown promise in modulating inflammatory pathways. For instance, a study on related 2-(substituted phenoxy)acetamide derivatives highlighted that certain substitutions on the phenoxy and N-phenyl rings could lead to significant anti-inflammatory effects. researchgate.netresearchgate.net One particular derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which shares the nitrophenoxy acetamide core, has been identified as exhibiting anti-inflammatory activity. researchgate.netnih.gov

The mechanism of action for the anti-inflammatory effects of phenoxy acetamide derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. archivepp.com The structural features of this compound, including the benzyl (B1604629) group and the nitrophenoxy moiety, may contribute to its potential interaction with these or other inflammatory targets. However, without specific preclinical data on this compound, its precise anti-inflammatory profile remains to be fully elucidated.

Table 1: Research Findings on Anti-inflammatory Properties of Related Phenoxy Acetamide Derivatives This table is based on data for related compounds due to the lack of specific data for this compound.

CompoundKey FindingsReference
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideExhibited anti-inflammatory activity. researchgate.netnih.gov
Substituted phenoxy acetamide derivativesHalogen substitutions on the aromatic ring were favorable for anti-inflammatory activity. researchgate.net

Anticonvulsant Studies in Preclinical Animal Models

The evaluation of this compound for anticonvulsant activity is another critical area of its preclinical assessment. The N-benzylacetamide scaffold is a recognized pharmacophore in the design of anticonvulsant agents. nih.govnih.gov Studies on N-benzyl-2-acetamidoacetamide derivatives have demonstrated significant protection against seizures induced by maximal electroshock (MES) in preclinical animal models. nih.govnih.gov

While specific anticonvulsant data for this compound is not yet available in published literature, the known efficacy of structurally related compounds provides a strong rationale for its investigation. The structural components, such as the benzyl group and the acetamide linker, are considered important for interacting with neuronal targets involved in seizure propagation. The influence of the 2-(2-nitrophenoxy) substituent on this activity is a key question that future preclinical studies will need to address. These studies would typically involve standardized animal models of epilepsy to determine the compound's efficacy and therapeutic window. mdpi.com

Table 2: Anticonvulsant Activity of Related N-Benzylacetamide Derivatives in Preclinical Models This table is based on data for related compounds due to the lack of specific data for this compound.

Compound ClassPreclinical ModelKey FindingsReference
Substituted N-benzyl 2-acetamidoacetamidesMaximal Electroshock (MES)-induced seizures in mice and ratsProvided significant protection against seizures. nih.gov
N-benzyl-2-acetamidopropionamide derivativesMaximal Electroshock (MES)-induced seizures in mice and ratsShowed potent anticonvulsant activities. nih.gov

Other Therapeutic Applications under Investigation

Beyond anti-inflammatory and anticonvulsant research, the chemical scaffold of this compound suggests potential for other therapeutic applications. The broader class of 2-phenoxy-2-phenyl-acetamide derivatives, to which this compound belongs, has been explored for a variety of biological activities.

For example, certain derivatives have been investigated as inhibitors of coagulation factors Xa and IXa, indicating potential for use in thromboembolic disorders. nih.govresearchgate.net Additionally, some have been studied as glucokinase activators, suggesting a possible role in the treatment of type II diabetes. nih.govresearchgate.net Furthermore, related phenoxy acetamide derivatives have been synthesized and evaluated for analgesic and anticancer activities. researchgate.netnih.gov Some N-benzylacetamide derivatives have also been explored as potential inhibitors of butyrylcholinesterase, which could be relevant for neurodegenerative diseases like Alzheimer's. abq.org.br

It is important to emphasize that these are potential applications based on the activity of structurally related compounds. Direct investigation of this compound is necessary to determine if it shares any of these therapeutic potentials.

Mechanistic Investigations of Biological Action

Biological Target Identification and Validation

There is currently no publicly available scientific literature that identifies or validates a specific biological target for N-benzyl-2-(2-nitrophenoxy)acetamide. While studies on analogous compounds exist, such as the investigation of N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids as butyrylcholinesterase inhibitors, no such research has been published for this compound. abq.org.br Similarly, research on other acetamide (B32628) derivatives has pointed to targets like Src kinase and coagulation factors Xa and IXa for different molecular structures, but these findings are not applicable to the compound without dedicated research. nih.govchapman.edu

Elucidation of Specific Molecular Pathways Affected by the Compound

Consistent with the absence of an identified biological target, there is no information available detailing the specific molecular pathways that may be affected by this compound. Understanding the downstream effects of a compound on cellular signaling cascades and metabolic pathways is contingent upon first identifying its direct molecular interactions, which, for this compound, remain uncharacterized.

Enzyme Kinetics and Detailed Inhibition Mechanisms

No studies on the enzyme kinetics or detailed inhibition mechanisms of this compound have been reported in the scientific literature. For a compound to be characterized as an enzyme inhibitor, extensive research involving kinetic assays is necessary to determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such data is not available for this compound. For comparison, related peptoids have been shown to act as competitive inhibitors of butyrylcholinesterase. abq.org.br

Receptor Binding and Activation/Inhibition Studies

There is a complete lack of data from receptor binding assays or functional studies to indicate whether this compound acts on any specific cellular receptors. Such studies are fundamental in determining if a compound can function as an agonist, antagonist, or allosteric modulator of a receptor. While research has been conducted on the receptor binding profiles of other molecules containing a benzyl group, such as N-benzyltryptamines at 5-HT2 receptors, these findings are not transferable to the acetamide compound due to significant structural differences. plos.org

Cellular and Subcellular Localization Research

To date, no research has been published investigating the cellular or subcellular localization of this compound. These studies, often employing techniques such as fluorescence microscopy with labeled compounds or cell fractionation followed by analytical detection, are essential for understanding where in the cell a compound exerts its potential effects. Without such data, the potential intracellular sites of action for this compound remain entirely unknown.

Structure Activity Relationship Sar Studies

Systematic Chemical Modification and Biological Activity Profiling

The exploration of the SAR for the N-benzyl acetamide (B32628) scaffold, to which N-benzyl-2-(2-nitrophenoxy)acetamide belongs, has been advanced through systematic chemical modifications. This process involves the synthesis of a series of related compounds where specific parts of the molecule are altered, followed by comprehensive biological evaluation.

Studies on related N-benzyl-2-acetamidopropionamide derivatives have demonstrated that this class of compounds possesses potent anticonvulsant activity. nih.gov A key hypothesis guiding the modification of these molecules was that a small, substituted heteroatom moiety positioned one atom away from the C(2) or alpha-carbon is crucial for maximal anticonvulsant effect. nih.gov To validate this, researchers have synthesized derivatives incorporating various heteroatom substituents—such as chloro, bromo, iodo, oxygen, nitrogen, and sulfur—at the C(3) position. nih.gov These analogs were then profiled for their efficacy in preclinical models, such as the maximal electroshock-induced seizure (MES) test, and for their neurotoxicity, often assessed using the rotorod test. nih.gov

For instance, the synthesis of a series of 5-benzyl-1,3,4-oxadiazole-2-yl-2"-sulfanyl acetamide derivatives involved a multi-step process to create a library of N-substituted compounds. nih.govresearchgate.net These compounds were then screened against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to profile their potential as cholinesterase inhibitors for conditions like Alzheimer's disease. nih.govresearchgate.net This systematic approach allows for the identification of derivatives with improved activity and selectivity.

The biological profiling is not limited to a single target. Depending on the core structure and its modifications, derivatives have been evaluated for a wide range of activities, including anthelmintic, anti-inflammatory, and antibacterial effects. researchgate.netnih.govjchr.org This broad screening helps to establish a comprehensive biological profile for the chemical class.

Table 1: Examples of Systematic Modifications and Biological Activities Profiled

Core ScaffoldSite of ModificationTypes of ModificationsBiological Activity ProfiledReference
N-benzyl-2-acetamidopropionamideC(3) positionIntroduction of Cl, Br, I, O, N, S heteroatomsAnticonvulsant (MES test), Neurotoxicity nih.gov
5-benzyl-1,3,4-oxadiazole-2-yl-2"-sulfanyl acetamideAmide NitrogenVarious N-substituted groups (e.g., phenyl, methylphenyl)Enzyme Inhibition (AChE, BChE, LOX) nih.govresearchgate.net
2-phenyl benzimidazole-1-acetamideAmide Nitrogen and Phenyl RingIntroduction of various substituted phenyl and alkyl groupsAnthelmintic Activity researchgate.net

Influence of Specific Substituents on Biological Potency and Selectivity

The nature and position of substituents on the N-benzyl acetamide framework have a profound impact on biological potency and selectivity. SAR studies have elucidated several key trends.

In the context of anticonvulsant activity, research on N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) and related analogs shows that the 3-oxy and 4'-benzylamide positions can accommodate non-bulky, hydrophobic groups while retaining significant activity. nih.govscilit.com The introduction of larger moieties at the 3-oxy site generally leads to a loss of anticonvulsant activity, although this can be partially offset by including unsaturated groups. nih.govscilit.com

Specifically for N-benzyl-2-acetamidopropionamide derivatives, oxygen-substituted compounds demonstrated highly potent anticonvulsant effects. nih.gov The derivatives N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide were found to have ED₅₀ values in the MES test that were comparable to the established antiepileptic drug phenytoin. nih.gov

The influence of substituents on the benzyl (B1604629) ring has also been investigated. In a series of 2-(substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, introducing substituents onto the N2-benzyl ring altered both growth inhibitory activity and tumor selectivity against different cancer cell lines. mdpi.com While the specific position of a methyl group (meta vs. para) on the benzyl ring had a minor effect, the presence of heteroatoms at the para-position, such as in 4-cyano (4-CN) or 4-trifluoromethoxy (4-OCF₃) analogs, significantly improved activity and selectivity against certain cancer cells. mdpi.com

Selectivity is another critical parameter influenced by substituents. In a study of N–benzyl–2–(N–benzylamido)acetamide peptoids as cholinesterase inhibitors, specific substitution patterns led to high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is a desirable trait for certain therapeutic strategies in Alzheimer's disease. abq.org.br

Table 2: Influence of Substituents on Biological Potency

Compound SeriesSubstituent and PositionObserved Effect on Potency/SelectivityReference
N-benzyl-2-acetamidopropionamide-OCH₃ at C(3)High anticonvulsant potency (ED₅₀ = 8.3 mg/kg, i.p. in mice) nih.gov
N-benzyl-2-acetamidopropionamide-OC₂H₅ at C(3)High anticonvulsant potency (ED₅₀ = 17.3 mg/kg, i.p. in mice) nih.gov
Tetrahydropyrazino[1,2-a]indole analogs4-CN on N2-benzyl ringBest activity and tumor selectivity against MDA-MB-468 cells mdpi.com
Tetrahydropyrazino[1,2-a]indole analogs4-OCF₃ on N2-benzyl ringBest activity and tumor selectivity against MDA-MB-468 cells mdpi.com
N–benzyl–2–(N–benzylamido)acetamideSpecific aryl substitutionsHigh selectivity for BChE inhibition (IC₅₀ = 28 μM) abq.org.br

Importance of Stereochemistry in Biological Activity

Many biologically active N-benzyl acetamide derivatives, including the parent structure this compound, possess a stereogenic center at the alpha-carbon. This gives rise to stereoisomers (enantiomers), which can exhibit significantly different pharmacological properties. The crystal structure analysis of a close analog, N-benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, confirms the presence of a stereogenic center, with the compound crystallizing as a racemate (an equal mixture of both enantiomers). nih.govnih.gov

The differential activity of stereoisomers is a well-established principle in pharmacology, as biological targets like enzymes and receptors are themselves chiral. Consequently, one enantiomer often fits into the binding site much more effectively than the other.

This is starkly illustrated in the SAR of anticonvulsant N-benzyl-2-acetamidopropionamide derivatives. nih.gov The evaluation of the individual stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide revealed that the anticonvulsant activity resides almost exclusively in the (R)-stereoisomer. nih.gov The (R)-enantiomer had an ED₅₀ value of 4.5 mg/kg, whereas the (S)-enantiomer was largely inactive, with an ED₅₀ exceeding 100 mg/kg. nih.gov This dramatic difference in potency underscores the critical role of stereochemistry for this class of compounds. The protective index (a measure of safety, calculated as TD₅₀/ED₅₀) for the (R)-isomer was also favorable. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For N-benzyl acetamide derivatives, QSAR studies have been instrumental in understanding the structural requirements for anticonvulsant activity and in guiding the design of new, more potent molecules. kg.ac.rsresearchgate.net

The QSAR process typically involves several steps:

Data Set Compilation: A series of compounds with known biological activities (e.g., anticonvulsant ED₅₀ values) is assembled. kg.ac.rs

Molecular Modeling: The three-dimensional structures of all compounds in the series are generated and optimized using computational chemistry methods, such as the semi-empirical PM6 method. kg.ac.rs

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including:

0D Descriptors: Constitutional descriptors (e.g., atom counts, molecular weight).

2D Descriptors: Topological descriptors that describe atomic connectivity.

3D Descriptors: Descriptors related to the 3D geometry of the molecule.

Quantum-Chemical Descriptors: Properties derived from quantum mechanics calculations (e.g., electronic properties). kg.ac.rs

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. kg.ac.rs

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like leave-one-out cross-validation (LOO-CV) and external validation with a separate test set of compounds. kg.ac.rs

A QSAR analysis applied to a library of 51 benzylacetamide derivatives found that models combining 2D and 3D descriptors had high predictive quality. kg.ac.rs The resulting models indicated the significant role of the electronic and topologic features of the molecules in determining their anticonvulsant activity, more so than simple constitutional parameters. kg.ac.rs Such models can elucidate the pharmacophoric pattern required for activity and can be used to predict the potency of novel, unsynthesized compounds, thereby streamlining the drug discovery process. kg.ac.rsresearchgate.net

Future Research and Applications of this compound

The chemical compound this compound and its derivatives represent a promising scaffold in medicinal chemistry and material science. The unique combination of a benzyl group, an acetamide linker, and a nitrophenoxy moiety provides a versatile platform for structural modifications to modulate biological activity and physicochemical properties. This article explores future research directions and potential academic applications for this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-(2-nitrophenoxy)acetamide, and how can regioselectivity be controlled during nitrophenoxy group introduction?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution of a chloroacetamide intermediate with 2-nitrophenol under alkaline conditions. Temperature control (40–60°C) and solvent selection (e.g., DMF or acetonitrile) are critical for regioselectivity .
  • Data Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm product purity using HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR for backbone confirmation (e.g., benzyl CH2_2 at δ 4.5–4.7 ppm, nitrophenoxy aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ (e.g., calculated for C15_{15}H14_{14}N2_2O4_4: 298.0953) .
    • Contradiction Resolution : Cross-validate with X-ray crystallography (if crystalline) using SHELX software for bond-length and angle accuracy .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

  • Stability Analysis :

  • Acidic/alkaline hydrolysis : The nitro group enhances electron-withdrawing effects, increasing susceptibility to hydrolysis at extreme pH. Use buffered solutions (pH 6–8) for long-term storage .
  • Thermal Stability : DSC/TGA shows decomposition >200°C, with nitro group contributing to exothermic degradation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the benzyl or nitrophenoxy moieties to enhance biological activity?

  • SAR Strategies :

  • Benzyl Substitution : Introducing electron-donating groups (e.g., -OCH3_3) at the benzyl para-position improves solubility and target affinity, as seen in analogous triazoloquinoxaline derivatives .
  • Nitrophenoxy Modifications : Replacing nitro with cyano groups reduces cytotoxicity while retaining enzyme inhibitory activity .
    • Validation : Use molecular docking (AutoDock Vina) to predict binding modes with targets like kinase domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.